![molecular formula C23H21N3O3S2 B2565976 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 899734-65-7](/img/structure/B2565976.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, electron acceptor properties, etc . Benzothiazole possesses a vast number of applications as well, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .
Synthesis Analysis
2-Aminobenzothiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The synthesis of C2-substituted benzothiazoles has received much attention .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .
Scientific Research Applications
- Researchers have synthesized N’-arylamides containing the benzothiazole moiety and evaluated their antibacterial potential . These compounds showed variable activity against both Gram-positive and Gram-negative bacterial strains.
- Benzothiazole derivatives, including N’-arylamides, serve as important scaffolds in medicinal chemistry .
- Several drugs in the market contain the benzothiazole nucleus, highlighting its significance in drug development .
- 2-Aminobenzothiazoles, related to this compound, have been investigated for their larvicidal and adulticidal activities against Aedes aegypti mosquitoes .
- The ligand N-(1,3-benzothiazol-2-yl)benzamide (Btba) has been used in the synthesis of copper (Cu) and mercury (Hg) complexes .
Antibacterial Activity
Medicinal Chemistry Scaffold
Drug Development
Larvicidal and Adulticidal Activities
Metal Complexes
Pharmacokinetic Profile
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-25(2)31(28,29)19-14-12-18(13-15-19)22(27)26(16-17-8-4-3-5-9-17)23-24-20-10-6-7-11-21(20)30-23/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWYNPKQWKCSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide |
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